N-(1-异丁酰-1,2,3,4-四氢喹啉-7-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthetic route to prepare this compound involves several steps. While I don’t have access to specific papers detailing the synthesis, it likely includes the condensation of an isobutyryl group with a tetrahydroquinoline ring, followed by amidation with benzoyl chloride. Researchers have optimized this process to achieve high yields and purity .

Molecular Structure Analysis

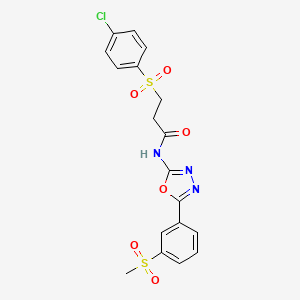

The molecular formula of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is C~20~H~22~N~2~O~2~ , with a molecular weight of approximately 322.408 g/mol . The compound consists of a benzamide moiety attached to a tetrahydroquinoline ring via an isobutyryl group. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software.

科学研究应用

合成方法

区域和立体选择性合成:研究已经开发出合成异吲哚啉-1-酮和异喹啉-1-酮的方法,它们在结构上与目标化合物相关。这些化合物在温和条件下合成,展示了在官能团容纳方面的多功能性以及产生生物活性生物碱(如头孢酮 B)的潜力 (Yao & Larock, 2005)。

钯介导合成:另一项研究探索了 N-取代异吲哚啉酮和异喹啉酮的钯催化合成,重点介绍了这些化合物的有效途径,这些化合物可能与目标化合物的反应中间体或合成途径相同 (Khan & Reza, 2005)。

潜在的生物活性

生物研究的荧光标记:利用异喹啉衍生物的荧光标记寡脱氧核苷酸证明了此类化合物在生物物理研究中的效用,表明了在分子生物学和遗传学中的潜在研究应用 (Singh 等人,2007 年)。

新应用

抗菌和抗结核活性:对 2-喹诺酮的新型羧酰胺衍生物(可能与目标化合物具有相同的结构基序)的研究报告了有希望的抗菌、抗真菌和抗结核活性,表明在治疗感染方面具有潜在的药物应用 (Kumar、Fernandes 和 Kumar,2014 年)。

合成和机理见解

镍催化直接烷基化:苯甲酰胺(目标化合物中存在的官能团)的烷基化证明了这些底物在合成化学中的多功能性,提供了对该化合物的潜在修饰和应用的见解 (Aihara & Chatani, 2013)。

作用机制

The exact mechanism of action for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide remains an active area of investigation. It may interact with cellular pathways related to neuroprotection, apoptosis, or cell survival. Researchers have observed neuroprotective effects in animal models, but further studies are required to elucidate the precise targets and pathways involved .

属性

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-14(2)20(24)22-12-6-9-15-10-11-17(13-18(15)22)21-19(23)16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGPVDANBIBGKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2913963.png)

![4-chloro-2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2913966.png)

![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2913967.png)

![3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2913968.png)

![(E)-3-[5-(3-Nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2913970.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2913971.png)

![ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate](/img/structure/B2913973.png)

![N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2913974.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2913982.png)